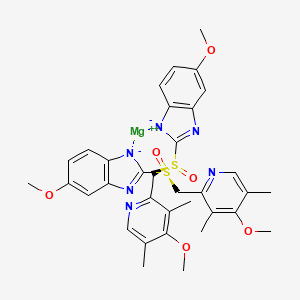

Omeprazole-magnesium

Descripción

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C34H36MgN6O6S2 |

|---|---|

Peso molecular |

713.1 g/mol |

Nombre IUPAC |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |

InChI |

InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m00./s1 |

Clave InChI |

KWORUUGOSLYAGD-YPPDDXJESA-N |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Omeprazole Magnesium on Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omeprazole (B731), a first-in-class proton pump inhibitor (PPI), has revolutionized the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the molecular mechanism of action of omeprazole magnesium, focusing on its interaction with gastric parietal cells. It details the journey of omeprazole from a prodrug to a potent, irreversible inhibitor of the H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the critical pathways and processes involved.

Introduction to Omeprazole and Parietal Cell Physiology

The gastric parietal cell is the primary secretor of hydrochloric acid (HCl) in the stomach, a process essential for digestion and sterilization of ingested food. The secretion of H+ ions against a steep concentration gradient is mediated by the H+,K+-ATPase, an enzyme located in the secretory canaliculi of the parietal cell. The activity of this proton pump is the final step in acid secretion and is regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine, acetylcholine, and gastrin.

Omeprazole is a substituted benzimidazole (B57391) that functions as a prodrug. Its magnesium salt, omeprazole magnesium, is often used in pharmaceutical formulations. While the core mechanism of action is identical to that of omeprazole, the magnesium salt may offer advantages in terms of stability and absorption. This guide will focus on the active principle, omeprazole, and its effects on the parietal cell.

The Core Mechanism of Action of Omeprazole

The inhibitory action of omeprazole on parietal cells is a multi-step process that highlights its specificity and potency.

Systemic Absorption and Accumulation in Parietal Cells

Following oral administration, enteric-coated omeprazole magnesium is absorbed in the small intestine and enters the systemic circulation. As a weak base, omeprazole readily crosses cell membranes and preferentially accumulates in the acidic environment of the secretory canaliculi of stimulated parietal cells. This selective accumulation is a key factor in its targeted action.

Acid-Catalyzed Conversion to the Active Sulfenamide (B3320178)

Within the acidic milieu of the canaliculi (pH < 2), omeprazole undergoes a proton-catalyzed chemical rearrangement. It is converted into its active form, a tetracyclic sulfenamide. This conversion is crucial, as the parent compound, omeprazole, is itself inactive.

Irreversible Inhibition of the H+,K+-ATPase

The activated sulfenamide is a highly reactive, cationic species that rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit. This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its ability to pump H+ ions into the gastric lumen.

Covalent Binding Sites

Studies involving site-directed mutagenesis and mass spectrometry have identified the specific cysteine residues on the H+,K+-ATPase that are targeted by omeprazole. The primary binding sites are Cys813 and Cys892, which are located in the extracytoplasmic domain of the alpha-subunit. The formation of a disulfide bridge with these residues is responsible for the profound and long-lasting inhibition of acid secretion.

Quantitative Data on Omeprazole's Efficacy

The inhibitory effect of omeprazole on gastric acid secretion has been extensively quantified in numerous preclinical and clinical studies.

| Parameter | Value | Conditions | Reference(s) |

| IC50 for H+,K+-ATPase Inhibition | 1.7 - 6.8 µM | In isolated gastric membrane vesicles (pH 6.1 - 7.4) | [1][2] |

| ~50 nM | In isolated human gastric glands (stimulated with histamine, db-cAMP, or potassium) | [3] | |

| Binding Stoichiometry | 2 moles of omeprazole per mole of H+,K+-ATPase phosphoenzyme | In vivo in rats and in isolated gastric vesicles | [4] |

| Effect on Basal Acid Output (BAO) | ~60% inhibition after 4 days of 30 mg daily | Healthy volunteers | [5] |

| Effect on Stimulated Acid Output | 80-100% reduction with 20-40 mg/day (pentagastrin-stimulated) | Duodenal ulcer patients and healthy subjects | [6][7] |

| 72% inhibition one day after 28 days of 30 mg daily (pentagastrin-stimulated) | Healthy volunteers | [8] | |

| Effect on 24-hour Intragastric Acidity | 97% reduction after 4 weeks of 20 mg daily | Duodenal ulcer patients | [6][7] |

| 72% and 82% reduction after 9 days of 30 mg and 60 mg daily, respectively | Healthy volunteers | [5] | |

| Effect on Gastric pH | Increase in postprandial gastric pH by 1.6 to 2.1 | Patients with chronic pancreatitis | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of omeprazole.

In Vitro H+,K+-ATPase Activity Assay (Colorimetric)

Objective: To determine the direct inhibitory effect of omeprazole on the enzymatic activity of the H+,K+-ATPase.

Principle: The ATPase activity is quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The liberated Pi reacts with a molybdate (B1676688) solution to form a colored complex, which is measured spectrophotometrically.

Materials:

-

Isolated H+,K+-ATPase-enriched gastric vesicles

-

Omeprazole

-

ATP

-

Assay Buffer (e.g., Tris-HCl, pH adjusted as needed)

-

Molybdate-based colorimetric reagent (e.g., Malachite Green)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of omeprazole, ATP, and the colorimetric reagent.

-

Enzyme Preparation: Thaw the isolated H+,K+-ATPase vesicles on ice.

-

Activation of Omeprazole (if required by the specific protocol): Pre-incubate omeprazole in an acidic buffer to facilitate its conversion to the sulfenamide.

-

Incubation: In a microplate, add the assay buffer, the H+,K+-ATPase vesicles, and varying concentrations of omeprazole (or its activated form).

-

Initiation of Reaction: Add ATP to each well to start the enzymatic reaction.

-

Incubation Period: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction and Color Development: Add the molybdate-based reagent to stop the reaction and initiate color development.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each omeprazole concentration and determine the IC50 value.

In Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)

Objective: To assess the in vivo efficacy of omeprazole in reducing gastric acid secretion.

Principle: Ligation of the pyloric end of the stomach in a fasted rat leads to the accumulation of gastric secretions. The volume and acidity of the collected gastric juice are measured to determine the rate of acid secretion.

Materials:

-

Wistar rats (fasted for 24-48 hours with free access to water)

-

Omeprazole magnesium suspension

-

Anesthetic (e.g., ether or injectable anesthetic)

-

Surgical instruments

-

0.01 N NaOH solution

-

pH meter

-

Phenolphthalein (B1677637) indicator

Procedure:

-

Animal Preparation: Fast the rats for 24-48 hours before the experiment.

-

Drug Administration: Administer omeprazole magnesium orally or intraperitoneally at the desired dose and time before surgery.

-

Anesthesia and Surgery: Anesthetize the rat. Make a midline abdominal incision to expose the stomach. Ligate the pyloric sphincter carefully to avoid damaging the blood supply.

-

Gastric Juice Collection: Suture the abdominal wall and allow the animal to recover for a specific period (e.g., 4 hours). After this period, euthanize the animal and collect the accumulated gastric contents.

-

Analysis of Gastric Secretion:

-

Measure the volume of the gastric juice.

-

Centrifuge the gastric juice to remove any solid debris.

-

Determine the pH of the supernatant using a pH meter.

-

Titrate the supernatant with 0.01 N NaOH using phenolphthalein as an indicator to determine the total acidity.

-

-

Data Analysis: Compare the volume of gastric secretion, pH, and total acid output between the omeprazole-treated group and a vehicle-treated control group.

[14C]-Aminopyrine Accumulation Assay in Isolated Parietal Cells

Objective: To measure acid secretion in isolated parietal cells by quantifying the accumulation of a weak base.

Principle: The radiolabeled weak base, [14C]-aminopyrine, freely diffuses across cell membranes but becomes trapped in acidic compartments. The amount of accumulated radioactivity is proportional to the degree of acid secretion.

Materials:

-

Isolated parietal cells

-

[14C]-Aminopyrine

-

Secretagogues (e.g., histamine, carbachol)

-

Omeprazole

-

Scintillation fluid and counter

Procedure:

-

Isolation of Parietal Cells: Isolate parietal cells from gastric mucosa using enzymatic digestion (e.g., with pronase and collagenase).

-

Pre-incubation: Pre-incubate the isolated parietal cells with varying concentrations of omeprazole.

-

Stimulation and Radiolabeling: Add a secretagogue (e.g., histamine) and [14C]-aminopyrine to the cell suspension.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 30 minutes).

-

Separation: Separate the cells from the incubation medium by centrifugation.

-

Measurement of Radioactivity: Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the aminopyrine (B3395922) accumulation ratio (intracellular/extracellular radioactivity) and determine the inhibitory effect of omeprazole.

Mandatory Visualizations

Signaling Pathways for Gastric Acid Secretion

Caption: Stimulatory signaling pathways converging on the H+,K+-ATPase in parietal cells.

Mechanism of Action of Omeprazole

Caption: The multi-step mechanism of action of omeprazole on parietal cells.

Experimental Workflow for Pylorus Ligation Assay

Caption: Workflow of the in vivo pylorus ligation model for assessing gastric acid secretion.

Conclusion

Omeprazole magnesium remains a cornerstone in the management of acid-peptic disorders due to its highly specific and potent mechanism of action. By undergoing a targeted activation within the acidic environment of the parietal cell and forming an irreversible covalent bond with the H+,K+-ATPase, omeprazole provides a sustained inhibition of gastric acid secretion. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of proton pump inhibitors and other novel anti-secretory agents. The detailed understanding of its molecular interactions continues to inform the design of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Behavior of acid secretion under the long-term daily administration of omeprazol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Effect of omeprazole on gastric acid secretion and plasma gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [4 weeks' administration of omeprazole: effect on acid behavior and basal hormone levels] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of omeprazole on changes in gastric and upper small intestine pH levels in patients with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chiral Separation of Omeprazole Enantiomers in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Omeprazole (B731), a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. Due to stereoselective metabolism, esomeprazole (B1671258) exhibits a more pronounced and sustained inhibitory effect on gastric acid secretion.[1] Consequently, the accurate enantioselective analysis of omeprazole is crucial for pharmaceutical development, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview of the primary laboratory techniques for the chiral separation of omeprazole enantiomers, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely employed technique for the chiral separation of omeprazole due to its robustness and the availability of a diverse range of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.[2][3]

Experimental Protocols for HPLC Separation

Method 1: Normal-Phase HPLC

-

Objective: To achieve baseline separation of (R)- and (S)-omeprazole for quantitative analysis in bulk drug and pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation:

-

Accurately weigh and dissolve the omeprazole sample in the mobile phase to a known concentration (e.g., 200 µg/mL).

-

For formulations, grind tablets, dissolve an appropriate amount in the mobile phase, and filter through a 0.45-µm membrane filter.

-

-

Chromatographic Conditions:

Method 2: Reversed-Phase HPLC

-

Objective: To determine the enantiomeric purity of esomeprazole in the presence of its related substances.

-

Instrumentation: HPLC system with a photodiode array (PDA) detector.

-

Sample Preparation:

-

Prepare standard solutions of R-omeprazole and S-omeprazole separately in the mobile phase.

-

For pharmaceutical formulations, dissolve the sample in the mobile phase and filter.

-

-

Chromatographic Conditions:

-

Column: Chiral AGP (100 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 0.025 M disodium (B8443419) hydrogen phosphate (B84403)/acetonitrile (90:10, v/v), pH 7.0 (adjusted with ortho-phosphoric acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 301 nm

-

Injection Volume: 20 µL

-

Temperature: Ambient

-

Quantitative Data for HPLC Methods

| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) |

| Chiral Stationary Phase | Chiralcel OD-H | Chiral AGP |

| Mobile Phase | n-hexane:2-propanol:acetic acid:triethylamine (100:20:0.2:0.1)[5] | 0.025 M Na2HPO4/ACN (90:10), pH 7.0 |

| Retention Time (S-omeprazole) | 9.65 min[5] | 9.17 min |

| Retention Time (R-omeprazole) | 11.81 min[5] | 3.65 min |

| Resolution (Rs) | > 2[5] | 24.9 |

| Linearity Range (S-omeprazole) | 50-90 µg/mL[5] | 0.015–152 µg/mL |

| Linearity Range (R-omeprazole) | 50-90 µg/mL[5] | 0.01–150 µg/mL |

| LOD (R-omeprazole) | 0.71 µg/mL[5] | 0.0029 µg/mL |

| LOQ (R-omeprazole) | Not specified | 0.01 µg/mL |

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[6] It is particularly well-suited for both analytical and semi-preparative scale separations of omeprazole enantiomers.[7]

Experimental Protocol for SFC Separation

-

Objective: To achieve rapid and efficient separation of omeprazole enantiomers.

-

Instrumentation: A supercritical fluid chromatograph.

-

Sample Preparation: Dissolve the omeprazole racemic mixture in an appropriate solvent.

-

Chromatographic Conditions:

-

Column: Chiralpak AD (250 mm x 10 mm)[7]

-

Mobile Phase: Supercritical CO2 with an organic modifier (e.g., ethanol (B145695) or 2-propanol).[7]

-

Temperature and Pressure: Optimized for best resolution and analysis time.

-

Quantitative Data for SFC Method

| Parameter | SFC Method |

| Chiral Stationary Phase | Chiralpak AD[7][8] |

| Organic Modifier | Alcohols (e.g., ethanol, 2-propanol)[7][8] |

| Resolution (Rs) | Generally > 2[8] |

| Analysis Time | < 10 minutes[8] |

| Production Rate (S-omeprazole) | Up to 27.2 mg/h at >99.9% purity[7] |

| Production Rate (R-omeprazole) | Up to 20.5 mg/h at >99.9% purity[7] |

Capillary Electrophoresis (CE)

Chiral CE offers a high-efficiency alternative for the enantioselective analysis of omeprazole, requiring minimal sample and solvent volumes. Cyclodextrins and their derivatives are commonly used as chiral selectors in the background electrolyte.[1]

Experimental Protocol for CE Separation

-

Objective: To perform a sensitive and simple enantioselective analysis of omeprazole in pharmaceutical formulations.[1]

-

Instrumentation: A capillary electrophoresis system with a UV detector.

-

Sample Preparation:

-

Extract omeprazole from tablets using methanol:NaOH 2.5 mol L-1 (90:10, v/v).[1]

-

Dilute the extract with the running buffer.

-

-

Electrophoretic Conditions:

Quantitative Data for CE Method

| Parameter | CE Method |

| Chiral Selector | 3% Sulfated β-cyclodextrin[1][9] |

| Background Electrolyte | 20 mmol L-1 phosphate buffer, pH 4.0[1][9] |

| Resolution (Rs) | 1.5[1] |

| Elution Order | (S)-omeprazole elutes first[1] |

| Linearity Range | 25-150 µg/mL for each enantiomer[1] |

Visualized Workflows

The following diagrams illustrate the typical workflows for the chiral separation of omeprazole enantiomers using HPLC, SFC, and CE.

Caption: HPLC workflow for omeprazole enantiomer separation.

Caption: SFC workflow for rapid chiral separation.

Caption: CE workflow for enantioselective analysis.

References

- 1. scielo.br [scielo.br]

- 2. scielo.br [scielo.br]

- 3. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Semipreparative enantiomeric separation of omeprazole by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis – ScienceOpen [scienceopen.com]

Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of omeprazole (B731) magnesium, a widely used proton pump inhibitor. Understanding the stability of omeprazole magnesium and its degradation products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the degradation of omeprazole magnesium under various stress conditions, outlines the experimental protocols for such studies, and presents the identified degradation products in a structured format.

Overview of Omeprazole Stability

Omeprazole is known for its instability in acidic environments, a characteristic that necessitates enteric-coated formulations for oral administration to protect the active pharmaceutical ingredient (API) from gastric acid.[1][2] Its degradation is pH-dependent, being rapid in acidic media and showing acceptable stability in alkaline conditions.[2] Forced degradation studies are essential to identify potential degradation products that could form during manufacturing, storage, and administration. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Degradation Under Stress Conditions

Comprehensive forced degradation studies have revealed that omeprazole magnesium degrades under various stress conditions, leading to the formation of numerous degradation products.[3][5][6]

Acidic Degradation

In acidic conditions, omeprazole undergoes rapid degradation.[7] The primary mechanism involves an acid-catalyzed rearrangement. The reaction is initiated by protonation of the benzimidazole (B57391) nitrogen, followed by an attack of the pyridinic nitrogen on the C2 of the benzimidazole ring to form a spiro intermediate. This intermediate then rearranges to form a sulfenic acid, which is a key reactive intermediate. This sulfenic acid can then undergo further reactions to form various degradation products, including rearranged monomers and dimers with varying numbers of sulfur atoms in the bridge.[7] Studies have shown significant degradation in acidic mediums like 0.1 N HCl.[8]

Alkaline Degradation

Omeprazole is more stable under alkaline conditions. However, degradation can still occur, particularly under harsh basic conditions (e.g., 0.1 N NaOH).[8] The degradation in basic media is generally slower compared to acidic conditions. One of the identified degradation products under basic hydrolysis is OMP-8, which is formed by the loss of a 'CH2O' molecule from the parent drug.[6]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), leads to the formation of several degradation products.[6][8] Among the identified products are dioxidative degradation products, such as OMP-16, which shows an increase of 32 Da in molecular weight compared to omeprazole.[6]

Thermal Degradation

Thermal stress, both in solid state and in solution, can induce the degradation of omeprazole.[3][9][10] The decomposition in the solid state has been shown to follow first-order kinetics.[9] Humidity can significantly impact the stability of omeprazole in the solid state, emphasizing the need for storage in tightly sealed containers.[9] Dimer formation, such as Unk 13, has been observed under thermal stress.[4]

Photolytic Degradation

Exposure to UV light can also cause omeprazole to degrade.[8][11] Studies have shown that degradation in aqueous solutions is fastest when exposed to UV light at 254 nm.[11]

Quantitative Data on Degradation Products

The following table summarizes some of the key degradation products of omeprazole identified under various stress conditions, as reported in the literature.

| Degradation Product ID | Molecular Formula | [M+H]⁺ (m/z) | Stress Condition(s) | Reference |

| OMP-8 | C₁₆H₁₈N₃O₂S⁺ | 316.1094 | Base and Neutral Hydrolysis | [6] |

| OMP-12 | C₁₆H₁₈N₃O₂⁺ | 284.1378 | Neutral Hydrolysis | [6] |

| OMP-16 | C₁₇H₂₀N₃O₄S⁺ | 378.1102 | Oxidation | [6] |

| Unk 13 (Dimer) | C₃₂H₃₂N₆O₄S₂ | 629.1998 | Thermal | [4] |

| Unk 17/18 | C₃₃H₃₃N₆O₄S⁺ | 609.2290 | Acidic and Thermal | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation studies of omeprazole magnesium.

Forced Degradation Stress Conditions

-

Acid Hydrolysis: Omeprazole tablets (e.g., 20 mg) are crushed and treated with 0.1 N HCl at room temperature for a specified period (e.g., 1.5 hours). The reaction is then neutralized with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: The drug substance is treated with 0.1 N NaOH for a defined time.[8]

-

Oxidative Degradation: The drug is exposed to a solution of hydrogen peroxide (e.g., 3% or 50% H₂O₂) for a specific duration.[8]

-

Thermal Degradation: Solid samples of omeprazole are exposed to elevated temperatures (e.g., 105°C) for a set time period (e.g., 24 hours).[8] Solution-state thermal degradation is also performed by heating a solution of the drug.[3]

-

Photolytic Degradation: Solid or solution samples are exposed to UV light at a specific wavelength (e.g., 254 nm) for a defined period (e.g., 24 hours).[8][11]

Analytical Methodology

The separation, identification, and quantification of omeprazole and its degradation products are primarily achieved using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS).

-

Chromatographic Separation: A reversed-phase HPLC method is commonly employed. For instance, a CORTECS C18+ column (2.7 µm, 4.6 x 150 mm) can be used with a gradient elution on an Alliance HPLC System. The mobile phase often consists of a buffer (e.g., 0.05M monobasic potassium phosphate) and an organic modifier like acetonitrile.[8]

-

Detection and Identification:

-

UV Detection: A photodiode array (PDA) detector is used for initial detection and quantification, often at a wavelength of around 285 nm or 302 nm.[8][9]

-

Mass Spectrometry (MS): For structural elucidation, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable.[3][4] Techniques like electrospray ionization (ESI) are used to generate ions of the degradation products.[7][11] Accurate mass measurements help in determining the elemental composition of the degradants.[3][4]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of major degradation products, preparative liquid chromatography is used for isolation, followed by analysis using NMR.[3]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual degradation pathways and a typical experimental workflow for studying omeprazole degradation.

Degradation Pathways

Conceptual overview of omeprazole degradation under various stress conditions.

Experimental Workflow

Typical experimental workflow for studying omeprazole magnesium degradation.

Conclusion

The degradation of omeprazole magnesium is a complex process influenced by various environmental factors, most notably pH. A thorough understanding of its degradation pathways and the characterization of its degradation products are paramount for the development of stable and safe pharmaceutical products. The use of modern analytical techniques like LC-HRMS and NMR is crucial for the comprehensive profiling of these degradants. This guide provides a foundational understanding for researchers and professionals involved in the development and quality control of omeprazole magnesium formulations.

References

- 1. Preformulation Studies for Generic Omeprazole Magnesium Enteric Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 8. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Long-Term Effects of Omeprazole Magnesium on Gut Microbiome Composition

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive analysis of the enduring impact of omeprazole (B731) magnesium, a widely prescribed proton pump inhibitor (PPI), on the human gut microbiome. It synthesizes findings from multiple studies to detail taxonomic and diversity shifts, outlines common experimental protocols for such research, and visualizes the underlying mechanisms and workflows.

Introduction and Mechanism of Action

Omeprazole, the active component in medications like Prilosec®, is a proton pump inhibitor that irreversibly blocks the hydrogen/potassium (H+/K+) ATPase in gastric parietal cells.[1][2] This action effectively curtails gastric acid secretion, leading to a significant increase in intragastric pH, a state known as hypochlorhydria.[1][2] While highly effective for treating acid-related disorders, the long-term alteration of this fundamental gastric barrier has profound consequences for the composition and function of the downstream gut microbiome.[3][4] By raising the gastric pH above 4.0, omeprazole allows for the survival and proliferation of ingested microorganisms that would typically be eliminated, leading to significant shifts in the microbial communities of the small intestine and colon.[2][3] This disruption, or dysbiosis, is linked to an increased risk for various enteric infections, including those caused by Clostridium difficile, Salmonella, and Campylobacter.[3][5]

Visualizing the Mechanism of Action

The following diagram illustrates the primary mechanism by which omeprazole alters the gastric environment.

Caption: Omeprazole inhibits the gastric proton pump, leading to reduced acid secretion and increased pH.

Quantitative Impact on Gut Microbiome Diversity and Composition

Long-term omeprazole administration induces significant and consistent changes in the gut microbiome. While effects on alpha diversity (species richness and evenness within a sample) are varied across studies, with some reporting decreases[5][6][7][8], increases[1], or no significant change[9][10], there is a consensus that beta diversity (the overall microbial community composition) is profoundly altered.[9][11] The most consistently reported finding is the translocation and proliferation of oral bacteria into the lower gastrointestinal tract.[5][9][12][13]

Data Summary: Changes in Microbial Diversity

The following table summarizes findings on microbial diversity from key studies.

| Study Cohort & Size | Omeprazole Dosage & Duration | Key Findings on Alpha & Beta Diversity | Citations |

| 1815 adults (3 Dutch cohorts) | Varied | Significant decrease in Shannon diversity and species richness. | [5][9] |

| 34 children | 8 weeks | No significant differences in alpha or beta diversity metrics overall. | [12][14] |

| 12 healthy adults | 40 mg twice daily for 4-8 weeks | No significant alterations in species richness or community diversity. | [9] |

| 9 healthy adults | 20 mg once or twice daily for 28 days | Decrease in observed operational taxonomic units (OTUs), which was partly reversible. | [7] |

| 34 healthy adults (multi-ethnic) | 20 mg daily for 7 days | Acute increase in alpha diversity and species richness, which reverted to baseline after cessation. | [1] |

Data Summary: Key Taxonomic Alterations

Long-term use of omeprazole consistently shifts the abundance of specific bacterial taxa. The table below details the most significant and frequently reported changes.

| Taxonomic Level | Change | Specific Taxa Altered | Citations |

| Phylum | Decrease | Bacteroidetes | [15] |

| Increase | Firmicutes | [15] | |

| Family | Increase | Streptococcaceae | [9][11][16] |

| Increase | Enterococcaceae | [9][17] | |

| Increase | Micrococcaceae | [9] | |

| Increase | Staphylococcaceae | [9][17] | |

| Increase | Porphyromonadaceae | [11] | |

| Decrease | Lachnospiraceae | [9][11] | |

| Decrease | Ruminococcaceae | [9] | |

| Decrease | Erysipelotrichaceae | [9][11] | |

| Decrease | Bifidobacteriaceae | [9] | |

| Genus | Increase | Streptococcus | [1][5][8][9][11][12][18][19] |

| Increase | Enterococcus | [5][20] | |

| Increase | Staphylococcus | [5] | |

| Increase | Veillonella | [1][9][11] | |

| Increase | Rothia | [5][8] | |

| Decrease | Faecalibacterium | [18] | |

| Decrease | Bifidobacterium | [14] | |

| Species | Increase | Streptococcus vestibularis | [1] |

| Increase | Veillonella dispar | [1] | |

| Increase | Streptococcus anginosus | [8][16][19] | |

| Increase | Escherichia coli | [5][20] |

Logical Pathway from Hypochlorhydria to Dysbiosis

The reduction in gastric acid is the primary driver of the observed microbial shifts, creating a cascade of effects that culminates in dysbiosis and increased clinical risks.

Caption: Omeprazole-induced hypochlorhydria facilitates dysbiosis, leading to clinical risks.

Standardized Experimental Protocols

Investigating the effects of omeprazole on the gut microbiome typically involves a prospective longitudinal study design. The following protocol outlines a standard methodology compiled from various clinical trials.[1][7][9][12]

Study Design and Subject Recruitment

-

Design: A prospective, longitudinal cohort study is most common.[12] Subjects serve as their own controls, providing samples before and after a defined treatment period. Crossover or placebo-controlled designs may also be used.

-

Inclusion Criteria: Healthy adult volunteers, aged 21-70, with no known gastrointestinal diseases.

-

Exclusion Criteria: Use of antibiotics, probiotics, or other medications known to affect the gut microbiome within the previous 1-3 months.[1][7]

Intervention and Sample Collection

-

Baseline (Day 0): Collection of a fecal sample and potentially an oral swab.[1][12]

-

Intervention: Administration of a standardized dose of omeprazole magnesium (e.g., 20 mg daily or 40 mg twice daily) for a specified duration (e.g., 7 days, 14 days, 28 days, or 8 weeks).[1][7][9]

-

Follow-up: Collection of fecal samples at one or more time points during and/or after the intervention period (e.g., Day 7, Day 28, and a post-cessation follow-up).[1][7]

-

Sample Handling: Samples are immediately stored at -80°C to preserve microbial DNA integrity.

DNA Extraction and Sequencing

-

DNA Extraction: Microbial DNA is extracted from fecal samples using commercially available kits (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's protocols.

-

16S rRNA Gene Sequencing: The hypervariable regions (commonly V3-V4) of the 16S rRNA gene are amplified via polymerase chain reaction (PCR).[8] The resulting amplicons are sequenced on a high-throughput platform, such as the Illumina MiSeq.[1]

Bioinformatic and Statistical Analysis

-

Data Processing: Raw sequence reads are processed using pipelines like QIIME 2 or DADA2. This involves quality filtering, denoising, merging of paired-end reads, and chimera removal to generate Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: ASVs are assigned to a taxonomic lineage using a reference database such as SILVA or Greengenes.[8]

-

Diversity Analysis:

-

Differential Abundance Analysis: Statistical tests (e.g., ANCOM, Wilcoxon signed-rank test, LEfSe) are used to identify specific taxa that are significantly different in abundance between baseline and post-treatment samples.[14]

Visualizing the Experimental Workflow

Caption: Standard workflow for studying omeprazole's impact on the human gut microbiome.

Conclusion and Future Directions

The evidence is clear and consistent: long-term administration of omeprazole magnesium significantly alters the gut microbiome's composition. The primary mechanism is the suppression of gastric acid, which lowers the barrier to colonization by oral and other ingested bacteria. This leads to a characteristic dysbiosis marked by an increase in genera such as Streptococcus and a decrease in beneficial commensals. These changes are not benign and are plausibly linked to an increased risk of enteric infections and potential nutrient malabsorption.[3][5][21]

For drug development professionals, these findings underscore the importance of considering drug-microbiome interactions. Future research should focus on developing strategies to mitigate these effects, such as co-administration with probiotics or prebiotics, and on identifying patient populations at the highest risk for PPI-induced dysbiosis. A deeper understanding of these long-term effects is critical for ensuring the safe and judicious use of this important class of medications.

References

- 1. Effects of proton pump inhibitor on the human gut microbiome profile in multi-ethnic groups in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of proton pump inhibitors on the human gastrointestinal microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. refluxuk.com [refluxuk.com]

- 5. gut.bmj.com [gut.bmj.com]

- 6. Proton pump inhibitors and gut microbiota dysbiosis: insights into the pathogenesis of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. gut.bmj.com [gut.bmj.com]

- 9. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance [mdpi.com]

- 10. The influence of long-term use of proton pump inhibitors on the gut microbiota: an age-sex-matched case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Changes in the Gastrointestinal Microbiota Induced by Proton Pump Inhibitors—A Review of Findings from Experimental Trials [mdpi.com]

- 12. Longitudinal Microbiome Changes in Children Exposed to Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Proton Pump Inhibitor Omeprazole Does Not Promote Clostridioides difficile Colonization in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The influence of long-term use of proton pump inhibitors on the gut microbiota: an age-sex-matched case-control study [jstage.jst.go.jp]

- 19. researchgate.net [researchgate.net]

- 20. Commentary: The Influence of Proton Pump Inhibitors on the Fecal Microbiome of Infants with Gastroesophageal Reflux-A Prospective Longitudinal Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

Pharmacokinetic Profile of Omeprazole Magnesium in Murine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of omeprazole (B731) magnesium in murine models. It is designed to be a valuable resource for researchers and scientists involved in preclinical drug development and pharmacology. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes essential workflows and pathways.

Omeprazole, a proton pump inhibitor, is widely used to treat acid-related disorders. Its magnesium salt, omeprazole magnesium, is a common formulation. Understanding its behavior in animal models is crucial for predicting its efficacy and safety in humans. Murine models are frequently employed in preclinical studies due to their genetic and physiological similarities to humans, as well as their practical advantages in a laboratory setting.

I. Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of omeprazole have been characterized in murine models following various routes of administration. The data presented below is primarily derived from studies on omeprazole in ICR mice, which serves as a close surrogate for the magnesium salt as the active moiety is omeprazole itself.

Table 1: Pharmacokinetic Parameters of Omeprazole in Male ICR Mice Following a Single 10 mg/kg Dose

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (p.o.) |

| Cmax (ng/mL) | - | 2,845.6 ± 456.7 | 467.8 ± 123.9 |

| Tmax (min) | - | 15 | 30 |

| AUClast (ng·min/mL) | 4,435.8 ± 678.2 | 4,278.9 ± 512.3 | 1,067.5 ± 289.1 |

| Half-life (t½) (min) | 6.2 ± 1.1 | 12.5 ± 2.3 | 15.8 ± 3.5 |

| Bioavailability (%) | - | 96.5 | 24.1 |

Data sourced from a study by Park, et al. (2020). Values are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Omeprazole in Wild-Type Mice

| Parameter | Intravenous (IV) |

| Blood Clearance (Clb) (mL/min/kg) | 73 ± 12 (Male), 100 ± 23 (Female) |

| Terminal Half-life (min) | ~6 |

| Blood to Plasma Ratio | 0.69 |

This table presents data from a study investigating omeprazole pharmacokinetics in wild-type mice, providing additional context to the parameters in different strains and sexes.[1]

II. Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines the key experimental protocols used to determine the pharmacokinetic profile of omeprazole in murine models.

Animal Models and Husbandry

-

Species and Strain: Male ICR mice are a commonly used strain for pharmacokinetic studies of omeprazole.[2][3] Wild-type mice of other strains have also been utilized.[1]

-

Age and Weight: Typically, mice aged 7-8 weeks with a weight range of 25-30 grams are used.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

-

Acclimation: A minimum acclimation period of one week is recommended before the commencement of any experimental procedures.

Dosing and Administration

Omeprazole magnesium is typically administered as a suspension. Due to its instability in acidic conditions, it is crucial to prepare the formulation in a suitable vehicle that maintains a neutral to slightly alkaline pH.

-

Formulation: A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in purified water.

-

Preparation of Suspension:

-

Weigh the required amount of omeprazole magnesium powder.

-

Create a paste by triturating the powder with a small volume of the vehicle.

-

Gradually add the remaining vehicle to achieve the desired final concentration, ensuring continuous mixing to form a homogenous suspension.

-

It is recommended to prepare the suspension fresh on the day of use and protect it from light.

-

-

Routes of Administration:

-

Oral (p.o.): Administered via oral gavage using a suitable gavage needle. The volume is typically adjusted based on the animal's body weight (e.g., 10 mL/kg).

-

Intravenous (IV): Administered via the tail vein.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

Blood Sampling and Plasma Preparation

-

Sampling Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases. For a rapidly metabolized compound like omeprazole in mice, frequent early sampling is crucial (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes).

-

Collection Method: Blood is typically collected via retro-orbital bleeding or cardiac puncture into heparinized tubes.

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 13,000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of omeprazole in biological matrices due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation method is commonly employed. An organic solvent, such as acetonitrile (B52724), containing an internal standard (e.g., a stable isotope-labeled omeprazole) is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used for separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

-

Transitions: Multiple reaction monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for omeprazole and the internal standard, ensuring high selectivity.

-

In Vitro Metabolism Assay (Mouse Liver Microsomes)

This assay is used to assess the metabolic stability of omeprazole.

-

Materials:

-

Pooled mouse liver microsomes

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Omeprazole stock solution

-

-

Procedure:

-

Prepare an incubation mixture containing mouse liver microsomes and omeprazole in phosphate buffer.

-

Pre-warm the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the remaining concentration of omeprazole using LC-MS/MS.

-

The rate of disappearance of omeprazole is used to calculate parameters such as half-life and intrinsic clearance.

-

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which omeprazole binds to plasma proteins.

-

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device)

-

Dialysis membrane with an appropriate molecular weight cutoff

-

Mouse plasma

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Omeprazole stock solution

-

-

Procedure:

-

Spike the mouse plasma with omeprazole at a known concentration.

-

Add the spiked plasma to one chamber of the dialysis cell and PBS to the other chamber.

-

Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Analyze the concentration of omeprazole in both samples by LC-MS/MS.

-

The percentage of protein binding is calculated based on the concentration difference between the two chambers. Omeprazole is known to be highly protein-bound.[2]

-

III. Visualizations

The following diagrams illustrate key experimental workflows and conceptual frameworks relevant to the pharmacokinetic profiling of omeprazole.

Figure 1: Workflow for an oral pharmacokinetic study of omeprazole magnesium in mice.

Figure 2: Workflow of the bioanalytical method for omeprazole quantification in plasma.

Figure 3: Conceptual overview of the ADME pathway for omeprazole.

IV. Conclusion

This technical guide provides a detailed summary of the pharmacokinetic profile of omeprazole magnesium in murine models. The data indicates that omeprazole is rapidly absorbed and eliminated in mice, with a notable first-pass metabolism contributing to its oral bioavailability. The provided experimental protocols offer a foundation for designing and conducting robust preclinical pharmacokinetic studies. The visualizations aim to clarify the complex workflows and pathways involved in the assessment of this important drug. This information is intended to support the research and development efforts of professionals in the pharmaceutical sciences.

References

- 1. Altered pharmacokinetics of omeprazole in cystic fibrosis knockout mice relative to wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]

- 3. Pharmacokinetics and metabolism of omeprazole in animals and man--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Omeprazole Magnesium on Intestinal Calcium Absorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proton pump inhibitors (PPIs), exemplified by omeprazole (B731) magnesium, are extensively prescribed for the management of acid-related gastrointestinal disorders. While highly effective in their primary role of suppressing gastric acid secretion, a growing body of evidence has raised concerns regarding their long-term impact on mineral homeostasis, particularly the intestinal absorption of calcium. This technical guide provides a comprehensive overview of the current understanding of how omeprazole magnesium influences the intricate mechanisms of calcium absorption. It delves into the molecular pathways of intestinal calcium transport, synthesizes evidence from preclinical and clinical studies, details relevant experimental methodologies, and presents quantitative data to elucidate the complex interplay between PPIs and calcium balance. The potential downstream consequences, including an increased risk of osteoporotic fractures, are also discussed, highlighting the clinical relevance of this drug-nutrient interaction.

Core Mechanisms of Intestinal Calcium Absorption

The intestine absorbs calcium through two primary pathways: the active, transcellular pathway and the passive, paracellular pathway. The relative contribution of each pathway is dependent on dietary calcium intake and physiological demand.

-

Transcellular Active Transport: This saturable, vitamin D-regulated process occurs predominantly in the duodenum and proximal jejunum. It involves three key steps:

-

Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid 6 (TRPV6) channel.

-

Intracellular Buffering and Translocation: Once inside the cell, calcium binds to the calcium-binding protein, calbindin-D9k. This protein buffers the intracellular free calcium concentration and facilitates its transport to the basolateral membrane.

-

Basolateral Extrusion: Calcium is actively extruded from the enterocyte into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).

-

-

Paracellular Passive Transport: This non-saturable pathway occurs throughout the small intestine. Calcium moves between the enterocytes through the tight junctions, driven by the electrochemical gradient. The permeability of the tight junctions, which is determined by the expression of specific claudin proteins, is a key regulator of this process.

Figure 1: Intestinal Calcium Absorption Pathways.

The Role of Gastric Acidity and the Impact of Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase enzyme in gastric parietal cells, leading to a profound and long-lasting reduction in stomach acid secretion, a condition known as hypochlorhydria.[1] This alteration of the gastric environment is the primary proposed mechanism by which omeprazole may interfere with calcium absorption.

The prevailing hypothesis posits that a low gastric pH is crucial for the dissolution and ionization of insoluble calcium salts, particularly calcium carbonate, which is a common form in supplements and some foods.[2][[“]] In an acidic environment, calcium carbonate (CaCO3) is converted to the more soluble calcium chloride (CaCl2). By increasing gastric pH, omeprazole may reduce the bioavailability of calcium from these sources, thereby limiting the amount of soluble calcium available for absorption in the small intestine.[4][5]

Figure 2: Hypothesized Mechanism of Omeprazole's Impact.

Summary of Evidence

The link between omeprazole use and impaired calcium absorption has been investigated in a variety of study designs, with some conflicting results.

Animal and In Vitro Studies

Animal models have provided evidence supporting the inhibitory effect of omeprazole on calcium absorption. In rats, omeprazole-induced achlorhydria was shown to decrease the apparent calcium absorption ratio.[6] Long-term administration in rats has also been linked to decreased bone mineral density.[7]

In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have primarily focused on magnesium transport but offer insights into the potential effects on divalent cations like calcium.[8][9][10] These studies suggest that omeprazole may inhibit the paracellular passive transport pathway by altering the permeability of tight junctions.[8][10] For instance, omeprazole was found to decrease paracellular cation permeability and increase the activation energy for passive magnesium transport across Caco-2 monolayers.[8][10]

Human Clinical Studies

Human studies have yielded more varied results. While the theoretical basis is strong, the clinical significance remains a subject of debate.

-

Short-Term Studies: Some studies have failed to demonstrate a significant impact of short-term omeprazole therapy on fractional calcium absorption (FCA), particularly when calcium is ingested with a meal.[2] For example, one study found that 30 days of omeprazole did not decrease intestinal calcium absorption in postmenopausal women.[2]

-

Long-Term Observational Studies: In contrast, numerous long-term observational studies have reported an association between chronic PPI use and an increased risk of osteoporotic fractures, particularly of the hip, wrist, and spine.[1][4][11] The U.S. FDA has issued a warning that long-term (a year or longer) and high-dose PPI therapy may increase the risk of these fractures.[1][5] This long-term risk suggests that even a small, sustained decrease in calcium absorption could have cumulative negative effects on bone health.[4]

The discrepancy in findings may be attributable to differences in study duration, the form of calcium ingested (supplement vs. dietary), and the homeostatic mechanisms that can compensate for modest reductions in calcium absorption in the short term.

Quantitative Data from Selected Studies

The following tables summarize quantitative findings from key studies investigating the effects of omeprazole.

Table 1: Human Studies on Calcium Absorption and Bone Density

| Study Population | Intervention | Duration | Key Findings | Reference |

| Postmenopausal Women | Omeprazole (40 mg/day) | 30 days | No significant change in Fractional Calcium Absorption (FCA). Serum calcium and PTH levels remained stable. | [2] |

| Case-control study | Omeprazole (40 mg/day) | At least 1 month | No significant difference in mean T-score of lumbar spine or hip compared to controls. | [12][13] |

| Observational Study | Long-term PPI use | > 1 year | Increased risk of hip, wrist, or spine fractures. | [1][5] |

| Observational Study | Long-term PPI use | Variable | Associated with an increased risk of vertebral and hip fractures. | [11] |

Table 2: Animal and In Vitro Study Data

| Model | Intervention | Duration | Key Findings | Reference |

| Male Wistar Rats | Omeprazole in diet (0.03 g/100g ) | Not specified | Increased gastric pH and decreased apparent calcium absorption ratio. | [6] |

| Caco-2 cell monolayers | Omeprazole in media | 14 or 21 days | Dose- and time-dependent decrease in passive Mg2+ fluxes. Decreased paracellular cation selectivity. | [8][10] |

| Male Rats | Omeprazole | 90 days | Significant decrease in Bone Mineral Density (BMD) and mechanical resistance of femurs. | [7] |

Detailed Experimental Protocols

In Vivo Measurement of Intestinal Calcium Absorption (Rat Model)

This protocol is based on methodologies using radiotracers to assess apparent calcium absorption.[6]

-

Animal Model: Male Wistar rats are housed individually in metabolic cages.

-

Acclimatization and Diet: Animals are acclimatized for a week, with free access to a standard diet and deionized water.

-

Experimental Groups:

-

Control Group: Fed a standard diet.

-

Omeprazole Group: Fed a diet containing a specified concentration of omeprazole (e.g., 0.03 g/100 g of diet).

-

-

Tracer Administration: After a set period on the experimental diet (e.g., 14 days), a known amount of a calcium tracer, such as 45Ca, is administered orally via gavage, mixed with a calcium carrier.

-

Sample Collection: Feces and urine are collected for a defined period (e.g., 48-72 hours). Blood samples may also be collected at timed intervals.

-

Analysis:

-

The total amount of 45Ca excreted in the feces is measured using a liquid scintillation counter.

-

Apparent calcium absorption is calculated as: (Total 45Ca administered - Total 45Ca in feces) / Total 45Ca administered * 100%.

-

At the end of the study, gastric pH can be measured to confirm the effect of omeprazole.

-

In Vitro Transepithelial Calcium Transport (Caco-2 Model)

This protocol describes the use of Caco-2 cell monolayers to measure the direct effect of omeprazole on transepithelial calcium flux.[8][10]

-

Cell Culture: Caco-2 cells are seeded at a high density onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Treatment: For a specified duration before the transport study (e.g., 14-21 days), cells are cultured in media containing various concentrations of omeprazole or a vehicle control.

-

Monolayer Integrity: The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

-

Transport Assay:

-

The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The transport experiment is initiated by adding a transport buffer containing a known concentration of calcium and 45Ca to the apical (upper) chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

-

The radioactivity in the basolateral samples is measured using a liquid scintillation counter.

-

-

Data Analysis: The apical-to-basolateral flux of 45Ca is calculated and expressed as pmol/cm²/h. This provides a measure of the rate of calcium transport across the epithelial monolayer.

Figure 3: Caco-2 Cell Calcium Transport Workflow.

Conclusion and Future Directions

The evidence suggests that omeprazole magnesium has the potential to negatively impact intestinal calcium absorption. The primary mechanism is believed to be indirect, stemming from drug-induced hypochlorhydria that reduces the solubility of calcium salts. While short-term clinical studies have not consistently demonstrated a significant reduction in fractional calcium absorption, long-term observational data point to an increased risk of osteoporotic fractures in chronic PPI users. This suggests that even a subtle, persistent impairment of calcium absorption can have significant clinical consequences over time.

For drug development professionals and researchers, several areas warrant further investigation:

-

Direct Cellular Effects: Further in vitro studies are needed to determine if omeprazole or its metabolites have any direct effects on the expression or function of key calcium transport proteins like TRPV6 and calbindin-D9k, or on the claudin proteins that regulate paracellular transport.

-

Risk Stratification: Identifying patient populations at the highest risk for PPI-induced bone fragility is crucial. This includes postmenopausal women, the elderly, and individuals with low baseline dietary calcium intake.

-

Mitigation Strategies: Research into the efficacy of different calcium supplement formulations (e.g., calcium citrate, which is less pH-dependent for absorption) in long-term PPI users is needed to guide clinical recommendations.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Do Proton Pump Inhibitors Decrease Calcium Absorption? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. summitrheumatology.com [summitrheumatology.com]

- 5. droracle.ai [droracle.ai]

- 6. Effect of L-lactic acid on calcium absorption in rats fed omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of long-term administration of omeprazole on bone mineral density and the mechanical properties of the bone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Omeprazole decreases magnesium transport across Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Omeprazole decreases magnesium transport across Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

An In-depth Technical Guide to the Analysis of Omeprazole Magnesium Crystal Polymorphism and its Implications

[Core Topic]

This technical guide provides a comprehensive analysis of the crystal polymorphism of omeprazole (B731) magnesium, a critical active pharmaceutical ingredient (API). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the characterization of its various polymorphic forms and the profound implications of this phenomenon on the drug's physicochemical properties and therapeutic efficacy.

Introduction to Omeprazole Magnesium and Polymorphism

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid.[1] As the magnesium salt, its solid-state properties are of paramount importance in pharmaceutical formulation. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, dissolution rate, and bioavailability. Therefore, a thorough understanding and precise control of omeprazole magnesium's polymorphic forms are essential for ensuring consistent product quality and therapeutic performance.

Known Polymorphic Forms of Omeprazole Magnesium

Several polymorphic and amorphous forms of omeprazole magnesium have been identified and characterized. The most commonly cited crystalline forms are the dihydrate (Forms A and B) and the trihydrate. An amorphous form is also known to exist. Each of these forms possesses a unique three-dimensional lattice structure, leading to different physical properties.

Data Presentation: Physicochemical Properties of Omeprazole Magnesium Polymorphs

The following tables summarize the key quantitative data from X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) for the prominent polymorphic forms of omeprazole magnesium.

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks (2θ)

| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) |

| Dihydrate Form A | 5.7, 13.4, 14.4, 15.1, 16.6, 17.0, 18.8, 19.5, 20.5, 21.2, 21.9, 28.0, 28.4, 29.3[2] |

| Dihydrate Form B | 4.5, 5.1, 5.2, 5.6, 6.0, 7.2, 7.9, 8.0, 9.7[3] |

| Trihydrate Form II | 4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08[4][5] |

| Trihydrate Form G-1 | ~13.1, ~22.3[6] |

| Trihydrate Form G-2 | Distinct peaks as shown in cited literature[6] |

| Amorphous Form | No distinct peaks, characterized by a broad halo in the diffractogram[7] |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Polymorphic Form | Key Thermal Events |

| Dihydrate (General) | Endothermic peak around 160°C (melting), may show variations depending on the form and heating rate.[8] |

| Pure Omeprazole | Melts around 155°C, followed by exothermic decomposition.[8] The melting endotherm is highly dependent on the heating rate.[9] |

| Amorphous Hydrate | Exhibits a characteristic DSC thermogram, distinct from crystalline forms.[10] |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data (cm⁻¹)

| Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| C=N Stretching | ~1627[11] |

| C-O Stretching | ~1204 |

| General Omeprazole Form B | 545, 620, 810, 821, 1017, 1077, 1204, 1407, 1587, 1627, 2802, 3006, 3061[3] |

| Pure Esomeprazole (B1671258) Magnesium | Broad peak at ~3217 (C=N group), ~1613 and ~1581 (carbonyl group) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of omeprazole magnesium polymorphs.

4.1. Powder X-ray Diffraction (XRPD)

-

Objective: To identify the crystalline form of omeprazole magnesium by analyzing its unique diffraction pattern.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Sample Preparation:

-

Gently grind the omeprazole magnesium sample to a fine, uniform powder using a mortar and pestle.

-

Mount the powdered sample onto a sample holder, ensuring a flat and even surface.

-

-

Data Collection:

-

Set the instrument to scan over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/minute.

-

-

Data Analysis:

-

Identify the characteristic peaks in the diffractogram.

-

Compare the peak positions (2θ values) and relative intensities with the reference patterns of known polymorphs (as detailed in Table 1) to determine the polymorphic form.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To investigate the thermal properties of omeprazole magnesium polymorphs, such as melting point and phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the omeprazole magnesium sample into an aluminum DSC pan.

-

Hermetically seal the pan or use a pinhole lid, depending on the desired experimental conditions to observe the effects of water loss.

-

-

Data Collection:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/minute) under a nitrogen purge.

-

-

Data Analysis:

-

Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To obtain a vibrational spectrum of omeprazole magnesium to identify functional groups and differentiate between polymorphs based on subtle spectral differences.

-

Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered omeprazole magnesium sample directly onto the ATR crystal.

-

Apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Data Collection:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

Compare the spectrum with reference spectra of known polymorphs, paying close attention to shifts in peak positions and changes in peak shapes in the "fingerprint" region (below 1500 cm⁻¹), which can indicate different polymorphic forms.

-

Visualizations of Workflows and Relationships

5.1. Polymorphic Characterization Workflow

5.2. Implications of Polymorphism on Drug Product

Implications of Polymorphism in Drug Development

The existence of different polymorphs of omeprazole magnesium has significant consequences for drug development and manufacturing:

-

Bioavailability and Therapeutic Efficacy: Different polymorphs can exhibit varying solubilities and dissolution rates. A more soluble form may lead to faster absorption and a quicker onset of action, while a less soluble form might result in incomplete absorption and reduced bioavailability.

-

Stability and Shelf-Life: One polymorph may be thermodynamically more stable than others. Metastable forms can convert to a more stable form over time, especially when exposed to heat, humidity, or mechanical stress during manufacturing and storage. This transformation can alter the drug product's performance and shelf-life.

-

Manufacturing and Processability: The mechanical properties of different polymorphs, such as crystal habit and compressibility, can affect bulk powder flow, compaction behavior during tableting, and other manufacturing processes.

-

Intellectual Property: Novel and stable polymorphic forms of a drug can be patentable, providing a significant commercial advantage.

Conclusion

The polymorphic nature of omeprazole magnesium is a critical factor that must be carefully controlled throughout the drug development and manufacturing lifecycle. A comprehensive understanding of the different polymorphic forms and their physicochemical properties is essential for the rational design of a stable, safe, and effective drug product. The analytical techniques and protocols outlined in this guide provide a robust framework for the characterization and control of omeprazole magnesium polymorphism, ultimately ensuring product quality and therapeutic consistency.

References

- 1. Process For The Preparation Of Esomeprazole Magnesium Dihydrate [quickcompany.in]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20100183710A1 - Omeprazole form b - Google Patents [patents.google.com]

- 4. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 5. WO2004046134A2 - Crystalline form ii of esomeprazole magnesium trihydrate and process for its preparation - Google Patents [patents.google.com]

- 6. WO2007031845A2 - Polymorphic forms of (s)-omeprazole magnesium salts and processes for their preparation - Google Patents [patents.google.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. WIPO - Search International and National Patent Collections [patentscope2.wipo.int]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Intracellular pH Measurement Utilizing Omeprazole Magnesium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for measuring intracellular pH (pHi), with a special focus on the application of omeprazole (B731) magnesium. While not a direct fluorescent probe for pHi, omeprazole magnesium serves as a critical tool for modulating the pH of intracellular compartments, which can then be quantified using established fluorescent indicators. This document details the principles of common pHi measurement techniques, protocols for cellular treatment with omeprazole, and the underlying mechanisms of action.

Introduction to Intracellular pH and its Significance

Intracellular pH is a tightly regulated parameter crucial for a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The cytosol is typically maintained at a pH of approximately 7.2-7.4, whereas organelles such as lysosomes and endosomes exhibit a more acidic environment (pH 4.5-6.0).[2] Aberrations in pHi homeostasis are implicated in various pathological conditions, including cancer and neurodegenerative diseases, making its accurate measurement a key aspect of cellular physiology research and drug development.

Core Methods for Intracellular pH Measurement: Fluorescent Indicators

Fluorescence microscopy, coupled with pH-sensitive fluorescent dyes, is a primary method for determining pHi due to its high sensitivity and spatiotemporal resolution in living cells.[3][4] The most common indicators fall into two categories: ratiometric and single-wavelength dyes. Ratiometric dyes, such as BCECF and SNARF-1, are generally preferred as they allow for pH measurements that are independent of dye concentration, path length, and photobleaching.[5]

BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein)

BCECF is a dual-excitation ratiometric indicator with a pKa of ~6.98, making it ideal for measuring cytosolic pH.[6] It is typically introduced to cells in its acetoxymethyl ester form (BCECF-AM), which is membrane-permeant and is cleaved by intracellular esterases to trap the fluorescent probe inside the cell.[7]

SNARF-1 (Seminaphthorhodafluor)

SNARF-1 is a dual-emission ratiometric indicator with a pKa of ~7.5. It is excited at a single wavelength, and the ratio of its fluorescence emission at two different wavelengths is used to determine pH.[8][9] This makes it particularly suitable for confocal microscopy.

Omeprazole Magnesium as a Modulator of Intracellular pH

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the gastric proton pump).[10] While its primary clinical use is to reduce stomach acid, its mechanism of action extends to other proton pumps, such as the vacuolar-type H+-ATPase (V-ATPase), which is responsible for acidifying intracellular organelles like lysosomes.[11][12] By inhibiting V-ATPase, omeprazole can be used experimentally to increase the pH of these acidic compartments.

Mechanism of Action and Conversion to a Fluorescent Product